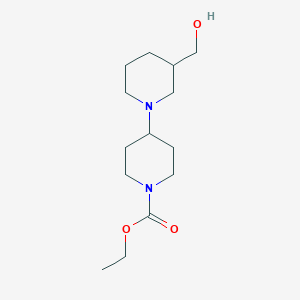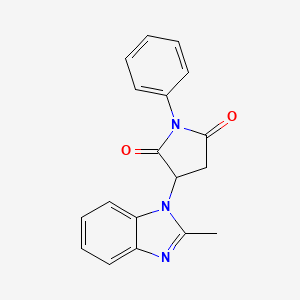![molecular formula C19H22N2O4S B5299634 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MMS is a sulfonamide-based compound that has been synthesized in the laboratory and has been shown to have a number of interesting properties that make it a useful tool for researchers.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of enzymes and receptors that are involved in various biological processes. This compound has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to inhibit the activity of several receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, and has also been shown to have anticonvulsant and analgesic effects. This compound has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potent inhibitory effects on enzymes and receptors. This makes it a useful tool for researchers studying these biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the compound may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research involving 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of new analogs of this compound with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of neurodegenerative diseases. Finally, this compound may also be useful as a tool for studying the role of enzymes and receptors in various biological processes.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 3-aminobenzenesulfonamide. This reaction produces a key intermediate, which is then reacted with morpholine and acetic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized over the years, and several different methods have been developed to produce high yields of the compound.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to have a number of interesting properties, including potent inhibitory effects on a number of enzymes and receptors. This compound has been used to study the mechanisms of action of these enzymes and receptors, and has also been used as a tool for drug discovery.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-7-16(8-6-15)13-19(22)20-17-3-2-4-18(14-17)26(23,24)21-9-11-25-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXLQBWCXUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5299578.png)
![6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5299605.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)

![{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5299626.png)
![5-{2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}-2-methoxypyridine](/img/structure/B5299641.png)
![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![3-allyl-5-{4-[3-(2,5-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299666.png)